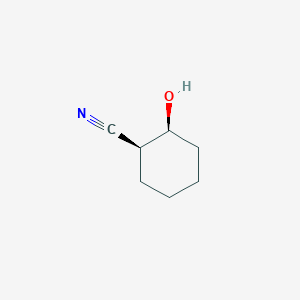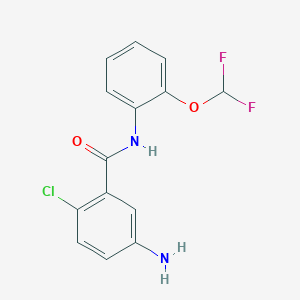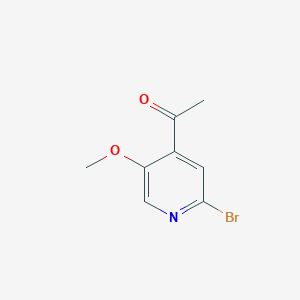![molecular formula C13H9ClN2O2 B13000376 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B13000376.png)
6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of oxazolo[5,4-b]pyridines. This compound is characterized by the presence of a chloro substituent at the 6th position and a methoxyphenyl group at the 2nd position of the oxazolo[5,4-b]pyridine core. It has a molecular formula of C13H9ClN2O2 and a molecular weight of 260.67 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid with 4-methoxyaniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate amide, which then undergoes cyclization to form the oxazolo[5,4-b]pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent at the 6th position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction Reactions: The oxazolo[5,4-b]pyridine ring can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted oxazolo[5,4-b]pyridine derivatives.
Oxidation Reactions: Formation of hydroxyl or carbonyl derivatives.
Reduction Reactions: Formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine: Similar structure but with a methylthio group instead of a methoxy group.
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine: Lacks the chloro substituent at the 6th position.
Uniqueness
6-Chloro-2-(4-methoxyphenyl)oxazolo[5,4-b]pyridine is unique due to the presence of both a chloro and a methoxyphenyl group, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H9ClN2O2 |
|---|---|
Peso molecular |
260.67 g/mol |
Nombre IUPAC |
6-chloro-2-(4-methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H9ClN2O2/c1-17-10-4-2-8(3-5-10)12-16-11-6-9(14)7-15-13(11)18-12/h2-7H,1H3 |
Clave InChI |
VKBVYPGVGGCHCT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(O2)N=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)







![2-Chloro-4-methyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B13000384.png)
